molecular formula C10H13N3O B12007323 1-Phenyl-2-(propan-2-ylidene)hydrazine-1-carboxamide CAS No. 5877-04-3

1-Phenyl-2-(propan-2-ylidene)hydrazine-1-carboxamide

Cat. No.: B12007323
CAS No.: 5877-04-3
M. Wt: 191.23 g/mol
InChI Key: ALJGTPBZYQPNAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetone N’-phenylsemicarbazone can be synthesized through the reaction of acetone with phenylsemicarbazide. The general procedure involves mixing acetone with phenylsemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, and allowing the reaction to proceed at room temperature. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

This typically involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow synthesis to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetone N’-phenylsemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism by which acetone N’-phenylsemicarbazone exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or antitumor effects. The compound’s molecular targets include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Acetone semicarbazone
  • Acetone thiosemicarbazone
  • Phenylsemicarbazide

Uniqueness

Acetone N’-phenylsemicarbazone is unique due to its specific coordination chemistry and the stability of its metal complexes. Compared to acetone semicarbazone and acetone thiosemicarbazone, it exhibits lower toxicity and higher selectivity in its biological activities .

Properties

CAS No.

5877-04-3

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-phenyl-1-(propan-2-ylideneamino)urea

InChI

InChI=1S/C10H13N3O/c1-8(2)12-13(10(11)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,14)

InChI Key

ALJGTPBZYQPNAC-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(C1=CC=CC=C1)C(=O)N)C

Origin of Product

United States

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